molecular formula C16H18N2O4S2 B2959272 N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide CAS No. 898414-41-0

N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide

Cat. No. B2959272
CAS RN: 898414-41-0
M. Wt: 366.45
InChI Key: DNGHWKWSSTULNA-UHFFFAOYSA-N
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Description

“N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide” is a derivative of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide . These derivatives are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases .


Synthesis Analysis

The synthesis of a total eight derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives has been reported . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .


Molecular Structure Analysis

The molecular structure of these derivatives has been characterized using techniques such as NMR, FTIR, and elemental analysis .


Chemical Reactions Analysis

The synthesized compounds were tested for biological activities including antioxidant, antibacterial, antifungal, and α-glucosidase . The results were further supported by molecular docking studies .

Scientific Research Applications

Multi-Target-Directed Ligands

N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives have been identified as multi-target-directed ligands . This means they can interact with multiple biological targets, which makes them potential candidates for the treatment of complex diseases that involve multiple biological pathways .

Antioxidant Properties

The compound and its derivatives have shown significant antioxidant properties . For instance, compound 3h (one of the derivatives) was found to have the maximum antioxidant properties compared to the rest of the derivatives .

Antibacterial Activity

Some derivatives of the compound, specifically compounds 3d and 3h, have shown significant antibacterial activity . This suggests potential applications in the development of new antibacterial agents .

Antifungal Activity

The compound also has antifungal properties. For example, compound 3a showed significant fungicidal activity, with a zone of inhibition up to 24 mm . This suggests potential applications in the development of new antifungal agents .

α-Glucosidase Inhibition

The compound and its derivatives have shown significant α-glucosidase inhibition activity . Specifically, compound 3h showed the highest enzyme inhibition activity, followed by compound 3c . This suggests potential applications in the treatment of diseases like diabetes, where α-glucosidase inhibitors are used to slow down carbohydrate digestion and thus reduce blood sugar levels .

Drug-Like Molecules

The derivatives of the compound represent drug-like molecules with a well-developed structure-activity relationship . This means they have properties that are predictive of a good pharmacokinetic profile in the human body, making them potential candidates for drug development .

Future Directions

The data revealed that most of the derivatives are multi-target ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases . This suggests that “N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide” and its derivatives could be promising candidates for future drug development.

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-10-4-6-13(7-5-10)24(21,22)9-8-14(20)18-16-17-11(2)15(23-16)12(3)19/h4-7H,8-9H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGHWKWSSTULNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=C(S2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-methylthiazol-2-yl)-3-tosylpropanamide

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